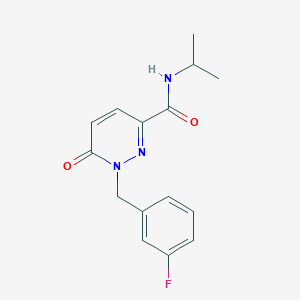

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10(2)17-15(21)13-6-7-14(20)19(18-13)9-11-4-3-5-12(16)8-11/h3-8,10H,9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCZBYGWSROBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridazine core, which is known for various biological activities. The presence of the fluorobenzyl and isopropyl groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide often exhibit activity through several mechanisms:

- Enzyme Inhibition : Many dihydropyridazine derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit kinases or phosphatases that are crucial in cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

The biological activity of 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that similar dihydropyridazine compounds significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .

- Neuroprotection : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress, hinting at potential applications in treating neurodegenerative diseases like Alzheimer's .

- Inflammatory Response : In an experimental model of inflammation, compounds related to 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide reduced levels of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse pharmacological activities influenced by substituents. Key analogs include:

Key Observations:

- Lipophilicity : The isopropyl group in the target compound likely results in a higher logP than pyridinyl analogs (e.g., CAS 1040664-03-6) but lower than aryl-substituted derivatives (e.g., 3,5-dimethoxyphenyl) .

- Metabolic Stability: The 3-fluorobenzyl group may confer resistance to oxidative metabolism compared to non-halogenated analogs (e.g., 4-methoxybenzyl in compound 19) .

Antiparasitic Activity:

Compounds like N-(4-fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (compound 20) are optimized for Trypanosoma cruzi proteasome inhibition .

Physicochemical and Commercial Profiles

Commercial Insights:

- Analogs like 1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide are supplied by multiple vendors (e.g., AC1MUDDR, ZINC12956943) , suggesting the target compound may require custom synthesis.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer : Employ Design of Experiments (DoE) to systematically assess variables like reaction temperature, solvent polarity, and catalyst loading. For example, a factorial design can identify interactions between parameters (e.g., fluorobenzyl group reactivity vs. carboxamide coupling efficiency). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity . Reference structural analogs (e.g., pyridazine derivatives in ) to refine reaction conditions for fluorinated substituents .

Q. How can researchers characterize the compound’s stability under physiological conditions?

Methodological Answer : Conduct accelerated stability studies under varied pH (1.2–7.4), temperature (25–40°C), and humidity (40–75% RH) to simulate biological environments. Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track degradation products, focusing on hydrolytic cleavage of the fluorobenzyl or carboxamide moieties. Compare results with structurally similar compounds (e.g., 4-hydroxy-6-oxo-1,6-dihydropyridazine derivatives) to identify stability trends .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Pair with cell viability assays (MTT or ATP luminescence) to evaluate cytotoxicity. For fluorinated analogs, prioritize assays sensitive to electronic effects (e.g., fluorobenzyl’s electron-withdrawing properties). Validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) to minimize false positives .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example, variability in IC50 values may stem from assay conditions (e.g., solvent DMSO concentration affecting solubility). Use sensitivity analysis to rank parameters influencing outcomes. Cross-reference with structural analogs (e.g., N-methyl pyridone carboxamides in ) to isolate substituent-specific effects. Theoretical modeling (e.g., DFT calculations) can clarify electronic or steric contributions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of fluorobenzyl derivatives?

Methodological Answer : Develop a focused library with systematic substitutions (e.g., 2-/4-fluorobenzyl, chloro analogs) and evaluate pharmacological endpoints. Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity. For advanced SAR, integrate cryo-EM or X-ray crystallography to resolve binding poses. Compare with non-fluorinated analogs (e.g., ’s methyl derivatives) to quantify fluorine’s role in target engagement .

Q. How can in vivo models be designed to assess metabolic pathways?

Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ¹⁹F tags) to track metabolite formation in rodent models. Employ LC-MS/MS for quantitative analysis of hepatic metabolites. Design crossover studies to differentiate Phase I (oxidation) vs. Phase II (conjugation) metabolism. Reference safety data from structurally related compounds () to prioritize toxicity endpoints (e.g., renal clearance of fluorinated byproducts) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer : Implement Quality by Design (QbD) principles, focusing on critical quality attributes (CQAs) like crystallinity and particle size distribution. Use dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) to monitor polymorphic transitions. Optimize crystallization solvents (e.g., ethanol/water mixtures) to stabilize the dihydropyridazine core. Cross-validate with thermal analysis (DSC/TGA) to ensure reproducibility .

Q. How can computational methods enhance mechanistic understanding of the compound’s activity?

Methodological Answer : Combine molecular dynamics (MD) and docking simulations to map interactions with target proteins (e.g., ATP-binding pockets). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues). For fluorobenzyl derivatives, calculate electrostatic potential surfaces to assess halogen bonding contributions. Compare with experimental SAR data to refine force field parameters .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data across studies?

Methodological Answer : Standardize protocols using biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Perform shake-flask experiments with UV-Vis quantification, ensuring equilibration times >24 hours. Compare with computational predictions (e.g., COSMO-RS) to identify outliers. Cross-reference with analogs (e.g., difluorobenzamide in ) to contextualize fluorobenzyl’s impact on hydrophobicity .

Q. What validation frameworks are recommended for toxicity studies?

Methodological Answer : Adopt ICH guidelines for repeat-dose toxicity, integrating histopathology and serum biomarkers. Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress response). Validate findings with orthogonal assays (e.g., comet assay for DNA damage). Reference safety data from related carboxamides () to establish thresholds for fluorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.